(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one is a chiral compound with potential applications in medicinal chemistry. It features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The presence of both amino and dimethylamino groups suggests it may interact with biological targets, making it a candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Dimethylation: The dimethylamino group can be introduced using dimethylamine under basic conditions.
Industrial Production Methods
Industrial production may involve:
Catalytic Hydrogenation: Using metal catalysts to reduce intermediates.
Continuous Flow Chemistry: For efficient and scalable synthesis.
Chiral Resolution: To obtain the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the ketone to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino or dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex molecules.
Chiral Catalysts: Potential use in asymmetric synthesis.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential to bind to specific receptors in biological systems.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Pharmacokinetics Studies: Used in studies to understand its absorption, distribution, metabolism, and excretion.
Industry
Chemical Manufacturing: Used in the production of fine chemicals.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one likely involves:
Binding to Biological Targets: Such as enzymes or receptors.
Modulation of Pathways: Influencing biochemical pathways through its interactions.
Chiral Interactions: The specific (S)-configuration may result in selective binding and activity.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-propan-1-one: The enantiomer with potentially different biological activity.
N-Methylpiperidine: A simpler analog with similar structural features.
2-Amino-1-phenylpropan-1-one: Another compound with an amino group and a ketone.
Uniqueness
Chirality: The specific (S)-configuration provides unique interactions.
Functional Groups: The combination of amino and dimethylamino groups offers distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGSXWPBPJHWPL-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.